molecular formula C18H15ClN2O3 B2543850 (Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide CAS No. 1002025-67-3

(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide

Cat. No.: B2543850
CAS No.: 1002025-67-3
M. Wt: 342.78
InChI Key: CCYQIGDKWLBVOU-UHFFFAOYSA-N
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Description

(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide is a synthetic chemical compound offered for research and development purposes. Its core structure, featuring a prop-2-enamide scaffold with dimethoxyphenyl and chlorophenyl substituents, is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Compounds with similar structural motifs, particularly those containing the 3,5-dimethoxyphenyl group, have been investigated as molecular tools for studying ion channel function, such as the lysosomal TPC2 channel . This suggests potential research applications for this compound in cell signaling and physiology. The specific research applications and mechanism of action for this compound must be confirmed through direct experimentation by the end-user researcher. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-16-8-12(9-17(10-16)24-2)7-13(11-20)18(22)21-15-5-3-14(19)4-6-15/h3-10H,1-2H3,(H,21,22)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYQIGDKWLBVOU-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure

The compound can be represented by the following structural formula:

C19H18ClN2O3\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_{2}\text{O}_{3}

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on cancer cell lines and its potential as an anti-inflammatory agent.

1. Anticancer Activity

Several studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)15.0Cell cycle arrest at G1 phase
A549 (Lung Cancer)10.0Inhibition of proliferation

Data from multiple studies indicate a consistent pattern of anticancer activity across different cell lines.

2. Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Production
A study conducted on lipopolysaccharide-stimulated macrophages demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It alters cyclin-dependent kinase activity, resulting in G1 phase arrest.
  • Cytokine Modulation : By suppressing NF-kB signaling pathways, it reduces inflammation-related cytokine production.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications to the phenyl rings can enhance potency and selectivity. For instance, substitution patterns on the 3,5-dimethoxyphenyl group have been shown to significantly influence both anticancer and anti-inflammatory activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s closest analogs differ primarily in substituents on the phenyl rings and the amide nitrogen. Key comparisons include:

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR)
2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) R1 = 4-OCH₃, R2 = 4-SO₂NH₂Ph 90 292 IR: 2200 cm⁻¹ (CN), 1680 cm⁻¹ (C=O); ¹H NMR: δ 8.1 (s, NH₂)
2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) R1 = 4-Cl, R2 = 4-SO₂NH₂Ph 63 286 IR: 2210 cm⁻¹ (CN), 1675 cm⁻¹ (C=O); ¹H NMR: δ 7.8 (d, J=8.5 Hz, Ar-H)
Target Compound (Z-isomer) R1 = 3,5-(OCH₃)₂, R2 = 4-ClPh N/A N/A Hypothetical: IR ~2200 cm⁻¹ (CN), 1690 cm⁻¹ (C=O); ¹H NMR: δ 6.8–7.4 (multiplet, aromatic)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (5c) reduces yield compared to the 4-methoxyphenyl derivative (5b), likely due to steric hindrance or electronic effects during synthesis .
  • Symmetry and Solubility: The 3,5-dimethoxyphenyl group in the target compound introduces symmetry and enhanced solubility compared to monosubstituted analogs, as methoxy groups improve hydrophilicity.
  • Thermal Stability : Higher melting points in sulfonamide analogs (5b, 5c) suggest stronger intermolecular interactions (e.g., hydrogen bonding via SO₂NH₂) compared to the target compound’s chlorophenyl amide.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide?

  • Methodological Answer : The synthesis can be optimized using a multi-step approach involving:

  • Substitution reactions under alkaline conditions for introducing methoxy groups (e.g., using 3,5-dimethoxyphenyl precursors) .
  • Reduction steps with iron powder in acidic media to generate intermediate anilines .
  • Condensation reactions between cyanoacetic acid derivatives and substituted anilines, employing coupling agents like DCC or EDCI to form the enamide backbone .
  • Microwave-assisted synthesis may enhance reaction efficiency and yield, as demonstrated for structurally similar enamide derivatives (e.g., 90% yield for 2-cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and stereochemistry, particularly the (Z)-configuration of the enamide double bond. Aromatic proton signals in the 6.5–8.0 ppm range and methoxy groups at ~3.8 ppm are diagnostic .
  • IR spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O stretch) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

  • Methodological Answer :

  • Use SHELXL for small-molecule refinement, leveraging its robust handling of disordered moieties (e.g., methoxy or chlorophenyl groups) .
  • Validate the structure with PLATON to check for missed symmetry, twinning, or hydrogen-bonding inconsistencies .
  • Cross-reference experimental data (e.g., bond lengths, angles) with density functional theory (DFT)-optimized geometries to identify outliers .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice?

  • Methodological Answer :

  • Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D(2) chains or R_2$$^2(8) rings) and predict packing motifs .
  • Use Mercury software to visualize interactions and quantify geometric parameters (e.g., donor-acceptor distances, angles) .
  • Compare with structurally analogous compounds (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) to identify conserved motifs .

Q. How can the biological activity of this compound be systematically evaluated?

  • Methodological Answer :

  • Perform minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus), referencing protocols for trifluoromethyl-substituted enamide derivatives (MICs: 0.15–5.57 µM) .
  • Use time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
  • Correlate electronic properties (e.g., Hammett constants of substituents) with activity trends to guide SAR studies .

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